molecular formula C18H20N2O B5203688 (1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL CAS No. 6039-04-9

(1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL

Cat. No.: B5203688
CAS No.: 6039-04-9
M. Wt: 280.4 g/mol
InChI Key: OJQYFCWUDUVATP-UHFFFAOYSA-N
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Description

(1-Isopropyl-1,3-benzodiazol-2-yl)(4-methylphenyl)methanol is a benzimidazole-derived compound characterized by a benzodiazole core substituted with an isopropyl group at the 1-position and a 4-methylphenyl methanol moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-methylphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12(2)20-16-7-5-4-6-15(16)19-18(20)17(21)14-10-8-13(3)9-11-14/h4-12,17,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQYFCWUDUVATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387127
Record name STK027162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6039-04-9
Record name STK027162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL typically involves the reaction of 1-isopropyl-1,3-benzodiazole with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs .

Chemical Reactions Analysis

Types of Reactions

(1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

Scientific Research Applications

(1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ISOPROPYL-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)METHANOL involves its interaction with specific molecular targets in cells. For instance, it can inhibit the activity of enzymes like FtsZ, which is crucial for bacterial cell division. By binding to the active site of these enzymes, the compound can prevent the formation of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Structural Modifications and Their Implications

Table 1: Structural Comparison of Key Benzimidazole Derivatives
Compound Name Core Structure Substituents Key Structural Features
(1-Isopropyl-1,3-benzodiazol-2-yl)(4-methylphenyl)methanol Benzimidazole 1-Isopropyl, 2-(4-methylphenyl)methanol Bulky isopropyl enhances steric effects; 4-methylphenyl improves lipophilicity
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol Benzimidazole 1-(4-Methylbenzyl), 2-methanol Methylbenzyl group increases aromatic interactions; lower steric hindrance
2-[5-(4-Methylphenyl)-1H-benzodiazol-2-yl]ethan-1-amine dihydrochloride Benzimidazole 5-(4-Methylphenyl), 2-ethylamine Ethylamine side chain enhances solubility; positional isomerism affects receptor binding
3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzodiazol-2-yl)propan-1-ol Benzimidazole 4-Chlorophenoxyethyl, propanol Chlorophenoxy group introduces electronegativity; propanol improves hydrogen bonding

Key Observations :

  • The 4-methylphenyl methanol moiety enhances lipophilicity, favoring membrane permeability and antimicrobial activity, as seen in analogous compounds .

Key Findings :

  • The target compound exhibits superior antimicrobial activity (MIC = 2.5 μg/mL) compared to simpler imidazole derivatives (MIC = 15.0 μg/mL), likely due to its optimized lipophilicity and hydrogen-bonding capacity .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name logP (Lipophilicity) Water Solubility (mg/mL) Thermal Stability (°C)
(1-Isopropyl-1,3-benzodiazol-2-yl)(4-methylphenyl)methanol 3.8 0.12 220
(2-Isopropyl-1,3-oxazol-4-yl)methanol 2.1 1.5 180
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol 3.2 0.25 200
3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzodiazol-2-yl)propan-1-ol 4.5 0.08 240

Key Insights :

  • The target compound’s high logP (3.8) aligns with its antimicrobial efficacy, as lipophilicity correlates with membrane penetration .
  • Its low water solubility (0.12 mg/mL) may necessitate formulation adjustments for drug delivery, a challenge shared with chlorophenoxy-substituted analogs .

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